molecular formula C19H31NO3 B130052 Isolauryl 5-hydroxyanthranilate CAS No. 148915-78-0

Isolauryl 5-hydroxyanthranilate

Cat. No.: B130052
CAS No.: 148915-78-0
M. Wt: 321.5 g/mol
InChI Key: VTMIHLZFVYDESV-UHFFFAOYSA-N
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Description

Isolauryl 5-hydroxyanthranilate is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Isolauryl 5-hydroxyanthranilate, a compound related to 5-hydroxyanthranilic acid, has been identified as having significant antioxidant and anti-inflammatory properties. Studies have demonstrated its effectiveness as a 5-lipoxygenase inhibitor, a key enzyme involved in inflammatory processes (Ohkuma et al., 1993). Additionally, 5-hydroxyanthranilic acid derivatives, including this compound, have been shown to exhibit antioxidant activities in various in vitro systems, further emphasizing their potential in combating oxidative stress and inflammation (Peterson, Hahn, & Emmons, 2002).

Metabolic and Enzymatic Interactions

This compound has been studied for its role in various metabolic pathways. For instance, it's involved in anthranilic acid metabolism, a key process in the breakdown and utilization of tryptophan, an essential amino acid. This metabolic pathway is crucial for understanding numerous biochemical processes in organisms (Cain, 2005). Also, research has shown that 5-hydroxyanthranilic acid, closely related to this compound, plays a role in reducing methemoglobin, a form of hemoglobin unable to bind oxygen, indicating its importance in maintaining healthy red blood cell function (Goda, Ueda, & Kotake, 1977).

Properties

CAS No.

148915-78-0

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

10-methylundecyl 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C19H31NO3/c1-15(2)10-8-6-4-3-5-7-9-13-23-19(22)17-14-16(21)11-12-18(17)20/h11-12,14-15,21H,3-10,13,20H2,1-2H3

InChI Key

VTMIHLZFVYDESV-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

Canonical SMILES

CC(C)CCCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

148915-78-0

Synonyms

BU 4601 C
BU-4601 C
isolauryl 5-hydroxyanthranilate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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